N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of cyclopropane carboxamides. This compound features a cyclopropane ring, which is a three-membered carbon ring, and is substituted with a butyl group and an oxazole moiety. The oxazole is a five-membered heterocyclic compound containing both nitrogen and oxygen, which contributes to the compound's biological activity and potential applications in pharmaceuticals.
The compound has been referenced in various patent documents, indicating its potential utility in medicinal chemistry and agricultural applications. For instance, it has been mentioned in the context of therapeutic agents targeting specific biological pathways, including those relevant to cancer and inflammatory diseases .
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide can be classified as:
The synthesis of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide typically involves several steps, including the formation of the cyclopropane structure and subsequent functionalization with the butyl and oxazole groups.
Technical Details:
Key molecular data include:
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide can participate in various chemical reactions due to its functional groups:
Technical Details:
These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize side products.
Relevant data from studies indicate that the compound's stability can be influenced by its molecular structure and substituents .
N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide has potential applications in:
Bioisosteric replacement has been instrumental in optimizing the physicochemical and pharmacological properties of oxazole-containing compounds. The strategic substitution of heterocyclic cores in pharmacophores follows well-established principles aimed at enhancing metabolic stability, bioavailability, and target affinity while minimizing toxicity. In the design of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide, oxazole serves as a privileged scaffold due to its balanced electronic distribution and hydrogen-bonding capability, which promotes specific interactions with biological targets. The methyl group at the 4-position of the oxazole ring provides steric modulation that fine-tunes electron density across the heterocycle, thereby influencing the compound's binding characteristics and metabolic resistance [2] [6].
Comparative studies of oxazole bioisosteres reveal significant advantages over alternative heterocycles. For example, replacing the oxazole with a 1,2,4-oxadiazole ring—as seen in the structurally related compound N-Butyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopropanecarboxamide (CAS 62347-48-2)—demonstrates how subtle changes in heterocycle electronics impact physicochemical parameters. The oxadiazole's additional nitrogen atom increases polarity and hydrogen-bonding potential, but may reduce membrane permeability compared to the oxazole analogue. Similarly, replacing oxazole with thiazole introduces sulfur, which can alter metabolic pathways through potential oxidation while moderately increasing logP values [2] . These bioisosteric relationships enable medicinal chemists to systematically optimize solubility, permeability, and metabolic stability while preserving the core pharmacophoric features necessary for target engagement.
Table 1: Bioisosteric Heterocycle Comparison in Pharmacophore Design
Heterocycle | cLogP* | PSA (Ų)* | H-Bond Acceptors | Metabolic Stability | Electronic Profile |
---|---|---|---|---|---|
1,3-Oxazole (Core) | 1.92 | 35.8 | 3 | Moderate | Balanced σ/π-system |
1,2,4-Oxadiazole | 1.45 | 48.1 | 4 | High | Enhanced dipole moment |
Thiazole | 2.31 | 41.6 | 2 | Low-moderate | Polarizable S-atom |
Imidazole | 0.87 | 28.7 | 3 | Low | Basic N-atom |
1,3,4-Oxadiazole | 1.28 | 39.4 | 4 | High | Planar electron-deficient |
*Calculated properties for *N-alkyl-N-heterocyclic cyclopropanecarboxamide derivatives*
The cyclopropane carboxamide moiety serves as a critical conformational constraint that profoundly influences the three-dimensional presentation of the oxazole pharmacophore. This rigid bicyclic system enforces specific dihedral angles between the oxazole ring and the carboxamide linkage, reducing the entropic penalty upon target binding. The cyclopropane ring's high ring strain (∼27.5 kcal/mol) creates unique electronic properties through bent bonds, resulting in enhanced dipole moments and altered electron distribution across the carboxamide bond. These features facilitate stronger hydrogen-bonding interactions with biological targets compared to straight-chain alkyl carboxamides [6] .
Structural analyses of cyclopropane-containing analogues reveal distinct advantages over larger cycloalkyl systems. Cyclobutane and cyclopentane derivatives exhibit greater flexibility, leading to decreased target specificity and increased promiscuity. In contrast, the cyclopropane ring in N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide maintains optimal spatial orientation between the oxazole nitrogen atoms and the carbonyl oxygen, enabling bidentate hydrogen bonding with protein targets. Molecular modeling studies demonstrate that the cyclopropane ring's C-H bonds exhibit partial sigma-bond character, allowing for unique CH-π and CH-O interactions that contribute to binding affinity and selectivity. This rigidification strategy has proven particularly valuable in reducing rotatable bond counts (from 6 in acyclic analogues to 3 in the cyclopropane derivative), directly correlating with improved bioavailability and metabolic stability [6] .
Table 2: Conformational and Electronic Effects of Cycloalkyl Carboxamide Moieties
Cycloalkyl Group | Ring Strain (kcal/mol) | Dihedral Angle (°) | Rotatable Bonds | C=O Bond Length (Å) | Dipole Moment (D) |
---|---|---|---|---|---|
Cyclopropane | 27.5 | 115±5° | 3 | 1.225 | 4.8 |
Cyclobutane | 26.3 | 125±15° | 4 | 1.231 | 3.9 |
Cyclopentane | 6.2 | 130±20° | 5 | 1.234 | 3.5 |
Cyclohexane | 0.1 | 135±25° | 6 | 1.236 | 3.1 |
n-Propyl (Acyclic) | - | 180±45° | 7 | 1.238 | 3.0 |
The strategic incorporation of oxazole within piperazine-containing frameworks demonstrates remarkable synergistic effects that enhance drug-like properties. This synergy arises from complementary electronic profiles: the oxazole ring provides a π-deficient system that engages in dipole-dipole interactions and hydrogen bonding, while the piperazine moiety offers protonation sites for salt formation and enhanced solubility. In the context of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)cyclopropanecarboxamide, the butyl linker serves as an optimal spacer that balances conformational flexibility with efficient spatial positioning of the oxazole relative to the cyclopropane carboxamide [5] [6].
Advanced molecular modeling reveals that the 4-methyloxazol-2-yl group participates in edge-to-face aromatic interactions with protein residues, particularly when positioned by the cyclopropane constraint. Piperazine analogues modified with oxazole demonstrate improved blood-brain barrier penetration compared to imidazole or pyridine derivatives, as evidenced by in vitro PAMPA-BBB assays (Pe > 12 × 10⁻⁶ cm/s). The oxazole's moderate basicity (pKₐ ∼ 2.5) versus piperazine (pKₐ₁ 9.8, pKₐ₂ 5.6) creates a complementary ionization profile that maintains optimal lipophilicity across physiological pH ranges. This heterocyclic pairing significantly enhances ligand efficiency metrics, with oxazole-piperazine hybrids demonstrating ligand lipophilicity efficiency (LLE) values exceeding 5.0, compared to 3.2–4.1 for thiazole or pyrazole analogues [5] [6].
Table 3: Synergistic Effects of Heterocyclic Pairings in Advanced Analogues
Heterocyclic Pair | cLogD₇.₄ | LE | LLE | Passive Permeability (10⁻⁶ cm/s) | Aqueous Solubility (μg/mL) |
---|---|---|---|---|---|
Oxazole-Piperazine | 1.8 | 0.42 | 5.3 | 8.7 | 68 |
Oxazole-Piperidine | 2.3 | 0.38 | 4.1 | 12.5 | 25 |
Imidazole-Piperazine | 1.2 | 0.35 | 3.8 | 4.2 | >100 |
Thiazole-Piperazine | 2.5 | 0.31 | 3.2 | 15.3 | 12 |
Pyridine-Piperazine | 0.9 | 0.33 | 4.2 | 3.8 | 89 |
Abbreviations: LE = Ligand Efficiency; LLE = Lipophilic Ligand Efficiency
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7